molecular formula C7H13NO B2370514 2-(Aminomethyl)-2-methylpent-4-yn-1-ol CAS No. 1093658-59-3

2-(Aminomethyl)-2-methylpent-4-yn-1-ol

Cat. No.: B2370514
CAS No.: 1093658-59-3
M. Wt: 127.187
InChI Key: PCSVKEWHEDOZIZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylpent-4-yn-1-ol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-4-yn-1-ol backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with formaldehyde and ammonia. This reaction proceeds under mild conditions, often in the presence of a catalyst such as a Lewis acid, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylpent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-(Aminomethyl)-2-methylpent-4-yn-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)indole

Uniqueness

2-(Aminomethyl)-2-methylpent-4-yn-1-ol is unique due to its combination of an aminomethyl group and an alkyne group, which provides distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-(aminomethyl)-2-methylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-7(2,5-8)6-9/h1,9H,4-6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSVKEWHEDOZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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